molecular formula C20H18FN3O2 B11460436 N-(4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-(4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B11460436
M. Wt: 351.4 g/mol
InChI Key: BHZAELAMSYEDCF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzophenones with formamide or through the condensation of anthranilic acid derivatives with orthoesters.

    Introduction of the Azepine Ring: The azepine ring can be introduced via a cyclization reaction involving an appropriate diamine and a suitable carbonyl compound.

    Fluorophenyl Substitution: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-fluoroaniline.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used to study the biological activity of quinazoline derivatives and their interactions with various biological targets.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

    Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide involves the inhibition of specific enzymes and signaling pathways. It targets molecular pathways involved in cell proliferation, apoptosis, and angiogenesis. The compound binds to specific receptors or enzymes, leading to the inhibition of their activity and subsequent suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

    Gefitinib: Another quinazoline derivative that inhibits EGFR and is used in cancer therapy.

    Afatinib: A quinazoline-based tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

Uniqueness

N-(4-fluorophenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide is unique due to its specific substitution pattern and the presence of the azepine ring, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.

Properties

Molecular Formula

C20H18FN3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C20H18FN3O2/c21-14-6-8-15(9-7-14)22-19(25)13-5-10-16-17(12-13)23-18-4-2-1-3-11-24(18)20(16)26/h5-10,12H,1-4,11H2,(H,22,25)

InChI Key

BHZAELAMSYEDCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)F)C(=O)N2CC1

Origin of Product

United States

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